Chemical structure of Boc-L-2-hydroxy-5-pyridylalanine
Chemical structure of Boc-L-2-hydroxy-5-pyridylalanine
An In-Depth Technical Guide to the Chemical Structure and Applications of Boc-L-2-hydroxy-5-pyridylalanine
Abstract
This technical guide provides a comprehensive examination of N-α-(tert-butoxycarbonyl)-L-2-hydroxy-5-pyridylalanine (Boc-L-2-hydroxy-5-pyridylalanine), a non-canonical amino acid of significant interest in medicinal chemistry and peptide science. The document elucidates the molecule's detailed chemical structure, physicochemical properties, and the strategic role of the Boc protecting group. A detailed, field-proven protocol for its synthesis via the protection of its parent amino acid is presented, accompanied by a discussion on methods for structural verification and quality control. Furthermore, this guide explores the compound's applications as a specialized building block in solid-phase peptide synthesis (SPPS) and its potential in drug discovery, stemming from the unique pharmacological attributes of the 2-pyridone scaffold.
Introduction: A Unique Building Block for Advanced Peptide Design
In the landscape of drug discovery and materials science, the design of novel peptides and peptidomimetics with enhanced biological activity, stability, and target specificity is a paramount objective. The introduction of non-canonical amino acids into peptide sequences is a proven strategy to achieve these goals. Boc-L-2-hydroxy-5-pyridylalanine emerges as a particularly valuable building block. Its structure combines three key features: an L-alanine backbone, a versatile tert-butoxycarbonyl (Boc) protecting group, and a 2-hydroxy-5-pyridyl side chain, which exists in tautomeric equilibrium with the 2-pyridone form.
The pyridine ring is a well-established pharmacophore, and its hydroxylated derivatives, particularly 2-pyridones, are considered "privileged scaffolds" in drug design.[1] These structures are known to engage in a wide range of biological interactions by acting as hydrogen bond donors and acceptors, which can be critical for molecular recognition and binding affinity.[1] This guide provides an in-depth analysis of this compound's chemical nature and its strategic application in modern synthetic chemistry.
Chemical Structure and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its structure and physical characteristics.
IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-hydroxy-5-pyridinyl)propanoic acid
Synonyms: Boc-L-3-(2-hydroxy-5-pyridyl)alanine, (S)-Boc-2-Hydroxy-5-pyridylalanine
Chemical Structure:
The structure features a chiral center at the alpha-carbon, the L-configuration of which is critical for its use in biologically relevant peptides.
Physicochemical Data Summary
The following table summarizes the key properties of Boc-L-2-hydroxy-5-pyridylalanine and its related parent compound. This data is essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 1241681-87-7 | [2] |
| Molecular Formula | C₁₃H₁₈N₂O₅ | [2] |
| Molecular Weight | 282.29 g/mol | [2] |
| Appearance | White to off-white powder/solid | [3][4] |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate | [5] |
| Storage Conditions | Store at 0 - 8 °C for optimal stability | [3] |
Note: Data for the parent amino acid, β-(5-Hydroxy-2-pyridyl)alanine (CAS 943-82-8), includes a molecular formula of C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol .[6]
The Boc Protecting Group: A Cornerstone of Peptide Synthesis
The choice of a protecting group is a critical decision in peptide synthesis, dictating the overall synthetic strategy. The tert-butoxycarbonyl (Boc) group is a foundational tool in this field, particularly in the classical Boc/Bzl solid-phase peptide synthesis (SPPS) methodology.[7][]
Mechanism and Rationale
-
Stability: The Boc group is exceptionally stable under a wide range of conditions, including basic and nucleophilic environments, making it robust enough to withstand the coupling steps in peptide synthesis.[]
-
Acid-Labile Removal: Its key feature is its lability under moderately strong acidic conditions.[] Deprotection is typically achieved with trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent system.[10] The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine of the amino acid.[11]
This orthogonal stability—robust during coupling but easily removed without cleaving the peptide from most resins or affecting acid-stable side-chain protecting groups—is the reason for its enduring utility.[7]
Synthesis and Purification Protocol
The most direct route to Boc-L-2-hydroxy-5-pyridylalanine is the N-α-protection of the parent amino acid, L-2-hydroxy-5-pyridylalanine. The following protocol is a self-validating system, incorporating in-process controls and a final purification step to ensure high purity.
Experimental Workflow: Boc Protection
Caption: Synthesis workflow for Boc-L-2-hydroxy-5-pyridylalanine.
Step-by-Step Methodology
Materials:
-
L-2-hydroxy-5-pyridylalanine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)[12]
-
1,4-Dioxane and Deionized Water
-
Ethyl Acetate
-
1M Citric Acid or dilute HCl
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve L-2-hydroxy-5-pyridylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. The aqueous environment ensures the amino acid is deprotonated and soluble.
-
Basification: Add sodium bicarbonate (2.0 eq) to the solution and stir until fully dissolved. Cool the mixture to 0°C in an ice bath. The base acts as a proton scavenger, neutralizing the acid formed during the reaction and maintaining the nucleophilicity of the amino group.
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (1.2 eq), either neat or dissolved in a small amount of dioxane, to the cooled reaction mixture. Portion-wise addition helps to control the reaction exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Acidification: Concentrate the reaction mixture under reduced pressure to remove the bulk of the dioxane. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 using 1M citric acid. This step protonates the carboxylate group, rendering the product soluble in organic solvents.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes). The organic layers contain the desired product.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the final, high-purity Boc-L-2-hydroxy-5-pyridylalanine.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a complete and trustworthy characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the tert-butyl protons of the Boc group (a singlet at ~1.4 ppm), the α- and β-protons of the alanine backbone, and distinct signals for the protons on the pyridyl ring.
-
¹³C NMR: Signals corresponding to the carbonyls of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the carbons of the pyridyl ring will confirm the structure.
-
-
Infrared (IR) Spectroscopy: Key stretches will be observed for the N-H bond, the C=O of the Boc group (~1700-1720 cm⁻¹), the C=O of the carboxylic acid (~1730-1750 cm⁻¹), and aromatic C=C and C-N bonds.[13]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, showing the expected [M+H]⁺ or [M-H]⁻ ion.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A single, sharp peak on a reverse-phase column indicates a high-purity sample. Purity of ≥98% is typically required for use in peptide synthesis.[14]
Applications in Peptide Synthesis and Drug Discovery
The true value of Boc-L-2-hydroxy-5-pyridylalanine lies in its application as a specialized building block.
Incorporation into Peptides via SPPS
This amino acid derivative is fully compatible with standard Boc-based SPPS protocols.[10] It can be coupled to the free N-terminal amine of a growing peptide chain on a solid support using standard coupling reagents like HBTU/DIEA or DCC/HOBt.
Caption: Incorporation of the amino acid into a peptide via SPPS.
Pharmacological Significance
The 2-hydroxy-pyridyl side chain is the key feature for drug development.
-
Bioisostere for Carboxylic Acids and Amides: The 2-pyridone moiety can act as a bioisosteric replacement for carboxylic acids or amides, potentially improving cell permeability and metabolic stability while retaining key hydrogen bonding interactions.
-
Metal Chelation: The nitrogen and hydroxyl group can act as a bidentate ligand, enabling the design of peptides with metal-chelating properties, which is relevant for metalloproteinase inhibitors or diagnostic imaging agents.
-
Modulating Physicochemical Properties: Incorporating this residue can alter the solubility, aggregation propensity, and conformational preferences of a peptide, leading to improved pharmacokinetic profiles.[3] Recent research has also highlighted the potential for Boc-protected dipeptides to act as broad-spectrum anti-bacterial agents.[15]
Conclusion
Boc-L-2-hydroxy-5-pyridylalanine is more than just a protected amino acid; it is a strategic tool for chemists and pharmacologists. Its well-defined chemical structure, governed by the reliable chemistry of the Boc group and the versatile 2-pyridone scaffold, provides a robust platform for innovation. The synthetic and analytical protocols detailed in this guide offer a clear pathway to its utilization, empowering researchers to design and construct novel peptides and peptidomimetics with precisely engineered properties for advanced therapeutic and biotechnological applications.
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-
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